molecular formula C21H18N2O4 B5301053 N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide

N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide

Cat. No.: B5301053
M. Wt: 362.4 g/mol
InChI Key: UGHSPKDCESIZJY-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide is a chemical compound with the molecular formula C21H19N2O4 It is known for its unique structural features, which include a methoxy group, a nitro group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide typically involves the reaction of 4-methoxy-2-nitroaniline with 2,2-diphenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOMe) in methanol.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

    Reduction: 4-methoxy-2-aminophenyl-2,2-diphenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-methoxy-2-nitrobenzoic acid and diphenylamine.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxy-2-nitrophenyl)acetamide: Lacks the diphenylacetamide moiety, making it less lipophilic.

    N-(4-methoxyphenyl)-2,2-diphenylacetamide: Lacks the nitro group, reducing its potential for bioreduction.

    N-(2-nitrophenyl)-2,2-diphenylacetamide: Lacks the methoxy group, affecting its electronic properties.

Uniqueness

N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide is unique due to the presence of both the methoxy and nitro groups, which confer distinct electronic and steric properties.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-27-17-12-13-18(19(14-17)23(25)26)22-21(24)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHSPKDCESIZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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